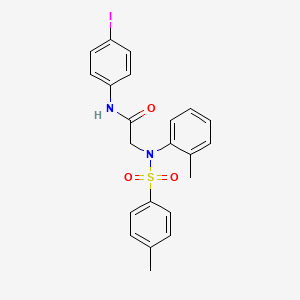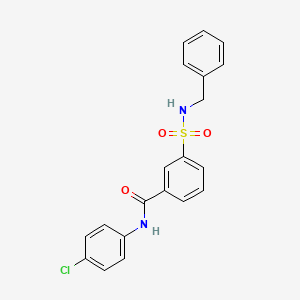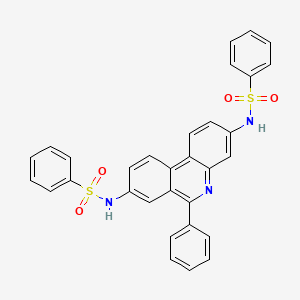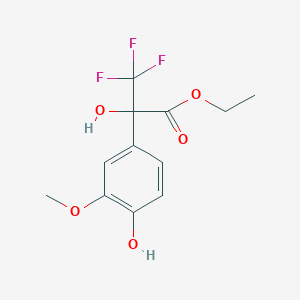
N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodophenyl group, a sulfonylanilino group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the sulfonylanilino intermediate: This step involves the sulfonylation of an aniline derivative using a sulfonyl chloride in the presence of a base such as pyridine.
Coupling of intermediates: The final step involves coupling the iodophenyl intermediate with the sulfonylanilino intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound may undergo specific chemical reactions that result in the formation of reactive intermediates or products.
Comparison with Similar Compounds
N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide: can be compared with other similar compounds such as:
- N-(4-bromophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
- N-(4-chlorophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
- N-(4-fluorophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O3S/c1-16-7-13-20(14-8-16)29(27,28)25(21-6-4-3-5-17(21)2)15-22(26)24-19-11-9-18(23)10-12-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDARIVVQJORDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol](/img/structure/B6098606.png)
![2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B6098625.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine](/img/structure/B6098648.png)
![methyl 2-[({2-[(2,4-difluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6098651.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098656.png)

![(5E)-2-amino-5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B6098663.png)

![7-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6098679.png)
![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B6098690.png)

